molecular formula C7H14O6 B102749 (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol CAS No. 15219-93-9

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol

Cat. No. B102749
CAS RN: 15219-93-9
M. Wt: 194.18 g/mol
InChI Key: JPHVNZOOBXUCDJ-JWXFUTCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, commonly known as D-mannitol, is a sugar alcohol that is widely used in the pharmaceutical and food industries. It is a white, crystalline powder that is easily soluble in water and has a sweet taste. D-mannitol is a versatile compound that has many applications due to its unique chemical properties.

Scientific Research Applications

Chiral Hydroxyl Phospholanes Synthesis

Chiral hydroxyl phospholanes derived from D-mannitol, including (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, have shown significant use in asymmetric catalytic reactions. These compounds, particularly in the form of Rhodium complexes, have demonstrated high enantioselectivity as catalysts in the asymmetric hydrogenation of various functionalized olefins. Notable substrates include dehydroamino acid derivatives, itaconic acid derivatives, and enamides. An interesting aspect of this application is the ability to conduct hydrogenations in water with high enantiomeric excess and conversion rates, exemplified by reactions with itaconic acid (Li, Zhang, Xiao, & Zhang, 2000).

Biobased Polyester Synthesis

The compound has also been employed in the enzymatic synthesis of biobased polyesters, showcasing its role as a valuable biobased rigid diol. It exhibits similarities to aromatic monomers in polyester synthesis, and its enzymatic polymerization with various diacid ethyl esters has yielded novel biobased furan polyesters. These polyesters, characterized by molecular weights around 2000 g/mol, underline the compound’s potential in creating environmentally friendly materials with desirable physical properties (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

Crystal Structure and Chemical Properties

In a study focusing on the crystal structure and chemical properties, the compound was synthesized and crystallized in the monoclinic system. The study provided insights into the molecular configuration, highlighting the R configuration of C(2) and C(3) and the positioning of OH groups. This research not only detailed the structural aspects but also observed intermolecular and intramolecular hydrogen bonds, contributing to the understanding of the compound's chemical behavior and interactions (Li, Wang, & Chen, 2001).

properties

CAS RN

15219-93-9

Product Name

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7+/m1/s1

InChI Key

JPHVNZOOBXUCDJ-JWXFUTCRSA-N

Isomeric SMILES

CO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO

SMILES

COC1(C(C(C(O1)CO)O)O)CO

Canonical SMILES

COC1(C(C(C(O1)CO)O)O)CO

synonyms

.alpha.-D-Fructofuranoside, methyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
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Reactant of Route 6
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